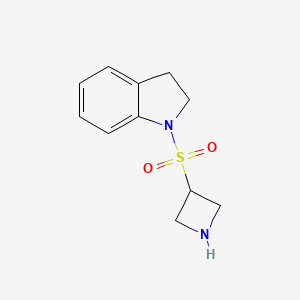

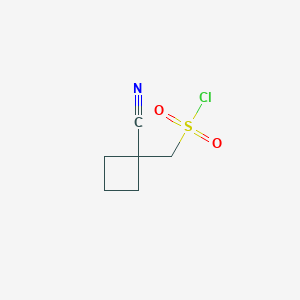

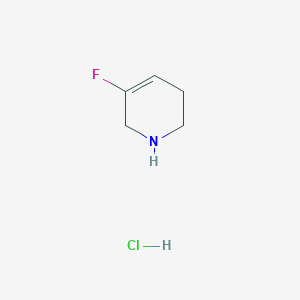

![molecular formula C7H6BrClN2 B1378909 8-Bromoimidazo[1,2-a]pyridine hydrochloride CAS No. 1419101-42-0](/img/structure/B1378909.png)

8-Bromoimidazo[1,2-a]pyridine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

8-Bromoimidazo[1,2-a]pyridine hydrochloride is a chemical compound with the molecular weight of 233.49 . It is used in laboratory chemicals and synthesis of substances .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade due to its importance as a bioactive scaffold . A recent review highlights the most effective protocols for metal-free direct synthesis of imidazo[1,2-a]pyridines . The synthesis involves transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .Molecular Structure Analysis

The IUPAC name of this compound is 8-bromoimidazo[1,2-a]pyridine hydrochloride . The InChI code is 1S/C7H5BrN2.ClH/c8-6-2-1-4-10-5-3-9-7(6)10;/h1-5H;1H .Chemical Reactions Analysis

The reaction output of imidazo[1,2-a]pyridines is strongly dependent on the substituents of both reactants, independent of the catalyst used . The synthesis involves transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .Physical And Chemical Properties Analysis

8-Bromoimidazo[1,2-a]pyridine hydrochloride has a molecular weight of 233.49 . The InChI code is 1S/C7H5BrN2.ClH/c8-6-2-1-4-10-5-3-9-7(6)10;/h1-5H;1H .Aplicaciones Científicas De Investigación

1. Antituberculosis Agents

- Summary of Application : Imidazo[1,2-a]pyridine analogues have been recognized as a “drug prejudice” scaffold for its wide range of applications in medicinal chemistry . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

- Methods of Application : The acute TB mouse model (BALB/c mice infected with Mtb H37Rv) indicated 90%, 99%, and 99.9% reduction of bacterial load when treated with 0.4, 2.0, and 10.0 mg kg −1 doses of Q203, respectively, after 4 weeks of treatment .

- Results or Outcomes : The results showed a significant reduction in bacterial load with the application of Q203 .

2. Potential Anticancer Agents

- Summary of Application : Imidazo[1,2-a]pyridine derivatives have shown potential as anticancer agents against breast cancer cells . Among the novel derivatives, compound 15 exhibited the most potent activity against the MCF7 and MDA-MB-231 cell lines .

- Methods of Application : The compounds were evaluated in breast cancer cells for their antiproliferative potential .

- Results or Outcomes : Compound 15 showed significant results with IC 50 values of 1.6 and 22.4 μM against MCF7 and MDA-MB-231 cell lines, respectively .

3. Synthesis of Heterocyclic Compounds

- Summary of Application : Imidazo[1,2-a]pyridines are an important class of fused nitrogen-bridged heterocyclic compounds due to the broad spectrum of biological activity profiles displayed . They are crucial target products and key intermediates in the synthesis of important drugs and promising drug candidates .

- Methods of Application : Most of the synthetic strategies for the construction of imidazo[1,2-a]pyridines are based on the condensation of 2-aminopyridine with various substrates, mainly carbonyl compounds or alkenes .

- Results or Outcomes : The development of new synthetic protocols for the construction of an imidazo[1,2-a]pyridine core aims to improve the ecological impact of the classical schemes .

4. Synthesis of Important Drugs

- Summary of Application : Imidazo[1,2-a]pyridines are crucial target products and key intermediates in the synthesis of important drugs and promising drug candidates . Several representatives are clinically used, like the unsubstituted imidazole fragment cardiotonic agent olprinone, the 2-substituted analgesic miroprofen, the anticancer agent zolimidine, the 3- substituted antiosteoporosis drug minodronic acid, the 2,3- disubstituted derivatives with sedative and anxiolytic properties, alpidem, saripidem, and necopidem, and the agent for the treatment of insomnia and brain disorders, zolpidem .

- Methods of Application : Several procedures for the synthesis of this fascinating framework are developed, mostly on the basis of metal catalyzed reactions and functionalizations .

- Results or Outcomes : The serious ecological problems nowadays provoke scientists to search environmentally benign synthetic strategies as much as possible .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Personal protective equipment should be used to avoid dust formation and breathing vapors, mist, or gas .

Direcciones Futuras

Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . The future direction is likely to focus on developing more efficient and environmentally friendly synthetic strategies .

Propiedades

IUPAC Name |

8-bromoimidazo[1,2-a]pyridine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2.ClH/c8-6-2-1-4-10-5-3-9-7(6)10;/h1-5H;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNMZFOVTMLTQIX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C=CN=C2C(=C1)Br.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.49 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Bromoimidazo[1,2-a]pyridine hydrochloride | |

CAS RN |

1419101-42-0 |

Source

|

| Record name | Imidazo[1,2-a]pyridine, 8-bromo-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1419101-42-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

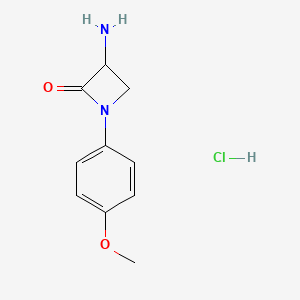

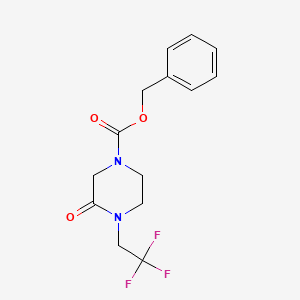

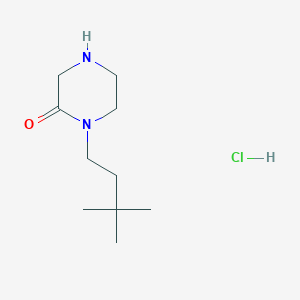

![3-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]morpholine hydrochloride](/img/structure/B1378835.png)

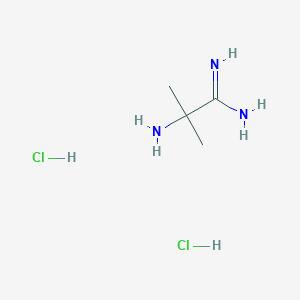

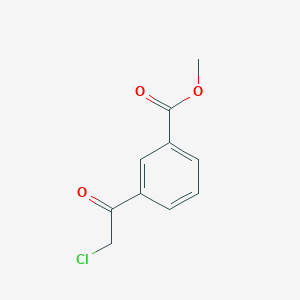

![[3-(Dimethylamino)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B1378837.png)

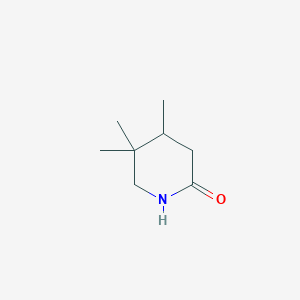

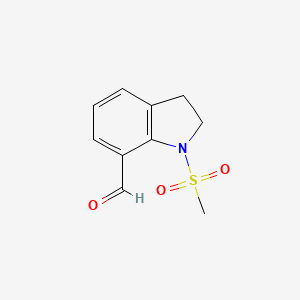

![tert-butyl N-[(5-acetyl-6-methylpyridin-2-yl)methyl]carbamate](/img/structure/B1378848.png)